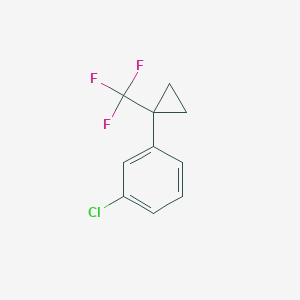

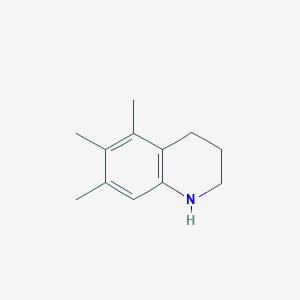

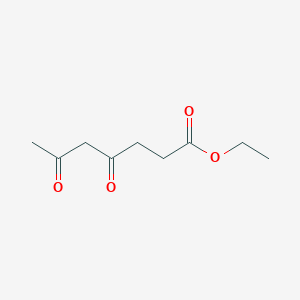

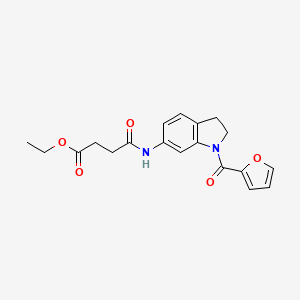

![molecular formula C32H25N3OS B2699858 4-[(7-benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)sulfanyl]phenyl methyl ether CAS No. 341964-72-5](/img/structure/B2699858.png)

4-[(7-benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)sulfanyl]phenyl methyl ether

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

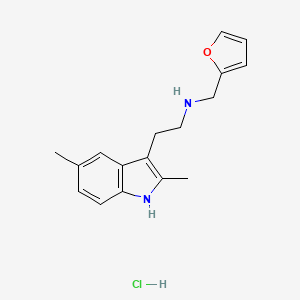

This compound is a derivative of pyrrolo[2,3-d]pyrimidine . Pyrrolo[2,3-d]pyrimidines are a class of compounds that have shown various biological activities and are an essential base component of the genetic material of deoxyribonucleic acid .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a pyrrolo[2,3-d]pyrimidine core, which is a bicyclic structure containing a pyrrole ring fused with a pyrimidine ring . The exact molecular structure analysis of this specific compound is not available in the retrieved papers.Scientific Research Applications

Cancer Research and Targeted Kinase Inhibition

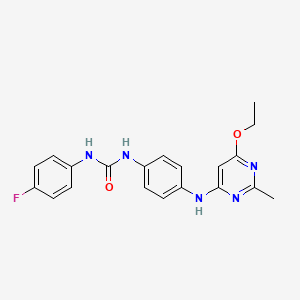

The compound’s structure suggests potential as a multi-targeted kinase inhibitor. Researchers have synthesized halogenated derivatives of this compound, specifically (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides . Among these derivatives, compound 5k stands out as a potent inhibitor against several enzymes, including EGFR, Her2, VEGFR2, and CDK2. Its IC50 values are comparable to the well-known TKI sunitinib . Mechanistic studies reveal that compound 5k induces cell cycle arrest and apoptosis, making it a promising candidate for further development in cancer therapy.

Antiviral Research

The scaffold of this compound has been investigated for antiviral activity. While the specific compound 1 has shown promise as a Zika virus (ZIKV) inhibitor, the 7H-pyrrolo[2,3-d]pyrimidine core structure could be explored further for its antiviral potential . Understanding its interactions with viral proteins may lead to novel antiviral agents.

Medicinal Chemistry and Drug Design

Researchers can explore modifications around the pyrrolo[2,3-d]pyrimidine scaffold to optimize its pharmacological properties. By strategically incorporating halogen atoms, medicinal chemists can fine-tune potency, selectivity, and binding affinity to specific kinases . This compound serves as a valuable starting point for designing new drugs.

Molecular Docking Studies

Computational approaches, such as molecular docking, can predict binding interactions between this compound and various enzymes. Investigating its binding modes with target proteins provides insights into its mechanism of action and guides further optimization .

Biochemical Assays and High-Throughput Screening

Researchers can use this compound in biochemical assays to validate its kinase inhibitory activity. High-throughput screening against a panel of kinases can identify additional targets and assess selectivity.

Mechanism of Action

Target of Action

The compound 4-[(7-benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)sulfanyl]phenyl methyl ether, also known as 7-benzyl-4-(4-methoxyphenyl)sulfanyl-5,6-diphenylpyrrolo[2,3-d]pyrimidine, is a potential multi-targeted kinase inhibitor . It exhibits significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes . These enzymes play crucial roles in cell proliferation and survival, making them important targets for cancer therapy.

Mode of Action

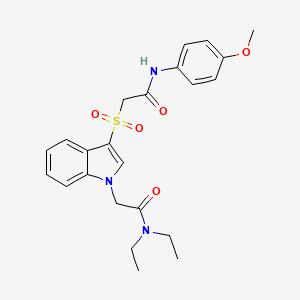

The compound interacts with its targets (EGFR, Her2, VEGFR2, and CDK2 enzymes) by binding to their active sites, inhibiting their activity . This inhibition disrupts the signaling pathways that these enzymes are involved in, leading to cell cycle arrest and apoptosis .

Biochemical Pathways

The affected pathways include the EGFR, Her2, VEGFR2, and CDK2 signaling pathways . The inhibition of these pathways by 7-benzyl-4-(4-methoxyphenyl)sulfanyl-5,6-diphenylpyrrolo[2,3-d]pyrimidine results in a notable increase in proapoptotic proteins caspase-3 and Bax, as well as the downregulation of Bcl-2 activity . These changes trigger apoptosis, leading to the death of cancer cells .

Result of Action

The result of the compound’s action is the induction of cell cycle arrest and apoptosis in cancer cells . This is achieved through the inhibition of key signaling pathways and the modulation of proapoptotic and antiapoptotic proteins .

properties

IUPAC Name |

7-benzyl-4-(4-methoxyphenyl)sulfanyl-5,6-diphenylpyrrolo[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H25N3OS/c1-36-26-17-19-27(20-18-26)37-32-29-28(24-13-7-3-8-14-24)30(25-15-9-4-10-16-25)35(31(29)33-22-34-32)21-23-11-5-2-6-12-23/h2-20,22H,21H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQLSZEHSNSTSHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SC2=NC=NC3=C2C(=C(N3CC4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H25N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(7-benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)sulfanyl]phenyl methyl ether | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate](/img/no-structure.png)

![4-({[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetyl}amino)benzamide](/img/structure/B2699787.png)

![[2-(2-Chloro-4-methylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2699788.png)

![1-Phenyl-1,3a,4,9b-tetrahydrochromeno[4,3-c]pyrazole](/img/structure/B2699792.png)

![3-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide](/img/structure/B2699795.png)

![3-[(5-Chloro-2-methoxyphenyl)amino]-6-(4-ethoxybenzyl)-1,2,4-triazin-5-ol](/img/structure/B2699796.png)